7-(4-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
Physical and Chemical Properties Analysis
The NMR data provides some insight into the physical and chemical properties of the compound. For example, the chemical shifts suggest the presence of aromatic protons and the coupling constants indicate the presence of spin-spin coupling, which is characteristic of complex organic molecules .Scientific Research Applications
Cardiovascular and Antiarrhythmic Activity
A study by Chłoń-Rzepa et al. (2004) explored derivatives of the compound for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. Certain analogues displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia and hypotensive activity, indicating potential applications in cardiovascular disease treatment Chłoń-Rzepa et al., 2004.
Receptor Affinity and Psychotropic Activity
Research by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents demonstrated these compounds' affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected derivatives exhibited antidepressant-like and anxiolytic-like activities in animal models, suggesting their potential use in treating mood disorders Chłoń-Rzepa et al., 2013.
Antimycobacterial Activity
Konduri et al. (2020) designed novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis. These compounds aimed at disrupting the biosynthesis of peptidoglycan, showing promising anti-mycobacterial activity and offering a potential new approach to tuberculosis treatment Konduri et al., 2020.
Antiasthmatic Agents
Bhatia et al. (2016) investigated 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity, focusing on vasodilator activity. Compounds in this series showed significant activity compared to standard treatments, highlighting their potential in developing new anti-asthmatic drugs Bhatia et al., 2016.
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-5-7-13(19)8-6-12)17(20-15)23-9-3-2-4-10-23/h5-8H,2-4,9-11H2,1H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDRRSSNJYKFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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